4-Amino-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one
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Overview
Description
4-Amino-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one is a heterocyclic compound that contains both pyrimidine and tetrahydropyran moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, chemical biology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one typically involves the reaction of appropriate pyrimidine derivatives with tetrahydropyran intermediates. The reaction conditions often include the use of solvents like N-methyl-2-pyrrolidone (NMP) and reagents such as O-(4-nitrobenzoyl)hydroxylamine . The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps involving aqueous NaCl and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
4-Amino-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential pharmacological activities, such as antimicrobial, antiviral, and antitumor properties.
Chemical Biology: It is used in the design of novel heterocyclic compounds with potential biological activities.
Industrial Chemistry: The compound can be utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-Amino-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one include other pyrimidine derivatives and tetrahydropyran-containing compounds. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of pyrimidine and tetrahydropyran moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
4-Amino-1-(tetrahydro-2h-pyran-2-yl)pyrimidin-2(1h)-one, a nitrogen-containing heterocyclic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine ring substituted with an amino group and a tetrahydro-2H-pyran moiety, which contributes to its unique chemical properties. The chemical formula is C9H12N4O, and it has been assigned the CAS number 1150644-61-3.
Antimicrobial Properties
Research indicates that 4-amino derivatives of pyrimidines exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of bacterial cell wall synthesis, potentially through interaction with key enzymes involved in this process.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
In addition to antibacterial properties, preliminary studies suggest that this compound may possess antiviral activity. Research focusing on its effects against RNA viruses has shown promise, with the compound inhibiting viral replication in vitro by interfering with viral polymerase activity.
Anticancer Potential
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry examined the efficacy of several pyrimidine derivatives, including this compound. The study reported that this compound exhibited superior antimicrobial activity compared to other tested derivatives, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral activity of the compound against influenza virus strains. The results indicated a dose-dependent reduction in viral titers, suggesting that it could be developed as a therapeutic agent for influenza infections.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Interaction with Nucleic Acids : Potential binding to nucleic acids could disrupt viral replication processes.
Properties
CAS No. |
5000-33-9 |
---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-amino-1-(oxan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O2/c10-7-4-5-12(9(13)11-7)8-3-1-2-6-14-8/h4-5,8H,1-3,6H2,(H2,10,11,13) |
InChI Key |
JFDHZABYVILPSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
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